methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with:
- A methyl carboxylate group at position 2.
- An isopropyl group at position 3.
- A 3-(1H-indol-1-yl)propanoylamino moiety at position 2.
The thiazole ring enhances metabolic stability and binding affinity due to its electron-rich nitrogen and sulfur atoms. The isopropyl substituent likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-(3-indol-1-ylpropanoylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-12(2)17-16(18(24)25-3)21-19(26-17)20-15(23)9-11-22-10-8-13-6-4-5-7-14(13)22/h4-8,10,12H,9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
CVUXUBZNYSLWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Indole and Thiazole Moieties: The indole and thiazole moieties are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of thiazole and indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Indole derivatives are known for their ability to interact with DNA and inhibit cancer cell proliferation. Molecular docking studies have indicated that related compounds can bind effectively to targets such as DNA gyrase, which is crucial in bacterial DNA replication and is a target for cancer therapy .
Antioxidant Activity
Thiazole derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate exhibited significant zones of inhibition against various bacterial strains. The results indicated that increasing concentrations of these compounds led to enhanced antibacterial activity, suggesting a dose-dependent response .
Case Study 2: Anticancer Activity
In another investigation, molecular docking simulations were performed on related compounds targeting DNA gyrase. The results showed promising binding affinities, indicating potential for these compounds to act as effective inhibitors in cancer therapy. The study highlighted the importance of structural features in enhancing biological activity against cancer cells .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 from )
- Structure : Features a thiazole core with fluorophenyl and triazolyl-pyrazole substituents.
- Key Differences :
- Replaces the indole group with fluorophenyl and triazole moieties.
- Lacks the isopropyl and carboxylate groups.
- Synthesis : High-yield crystallization from dimethylformamide, yielding isostructural triclinic crystals with two independent molecules in the asymmetric unit .
- Crystallography : Planar conformation except for one perpendicular fluorophenyl group, contrasting with the planar indole in the target compound.
- Implications : Fluorine atoms enhance electronegativity and metabolic stability but reduce lipophilicity compared to the isopropyl group.
Structural Analog 2: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41 from )
- Structure: Combines triazino-indol, bromophenyl, and pyrazole groups.
- Includes a fused triazino-indol system instead of a standalone indole.
- Reactivity : Bromine may facilitate cross-coupling reactions, unlike the inert isopropyl group in the target compound.
Structural Analog 3: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()
- Structure : Simple thiazole with acetyl and methyl groups.
- Key Differences: Lacks the indole, carboxylate, and isopropyl substituents. Contains an acetyl group at position 5 and an amino group at position 2.
- Toxicology: Limited data available, highlighting a gap compared to indole-containing analogs, which are often better characterized for biological safety .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Comparison
Research Findings and Implications
- Indole vs. Fluorophenyl/Triazole : The indole group in the target compound may enhance binding to neurological targets, whereas fluorophenyl/triazole analogs () show broader anticancer applications .
- Isopropyl vs. Halogens : The isopropyl group improves lipophilicity for blood-brain barrier penetration, while halogens (F, Br) aid in crystallography and metabolic stability.
- SHELX Refinement : Structural analogs like Compound 5 rely on SHELX software for high-precision crystallography, a method validated for small-molecule and macromolecular studies .
Biological Activity
Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, a thiazole ring, and a carboxylate group. The molecular formula is with a molecular weight of approximately 413.5 g/mol. The structural configuration contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing indole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone with indole fragments have demonstrated potent antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound 5d | 37.9–113.8 | Staphylococcus aureus |
| Compound 5g | 45.0–120.0 | Escherichia coli |
| Compound 5k | 50.0–130.0 | Pseudomonas aeruginosa |
Antitumor Activity
In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. Studies have shown that certain thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Case Study: Thiazole Derivatives in Cancer Treatment
A study focused on the synthesis and evaluation of thiazole derivatives revealed that several compounds exhibited cytotoxicity against human cancer cell lines, with some achieving IC50 values below 10 μM . These findings suggest a promising avenue for developing new anticancer agents based on the thiazole scaffold.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease processes. For example, thiazole derivatives have been identified as dual inhibitors of COX-1/2 and lipoxygenase pathways, which are critical in inflammatory responses . This mechanism could provide therapeutic benefits in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique chemical structure.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage levels for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
